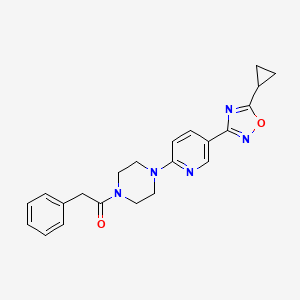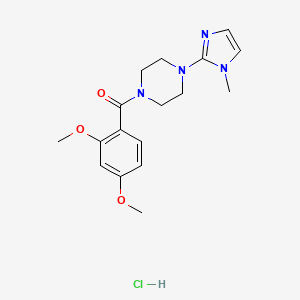
(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone is a chemical compound that has been synthesized for scientific research applications. This compound has shown potential in various fields of research, including medicinal chemistry, pharmacology, and neuroscience.
Aplicaciones Científicas De Investigación
Pharmacological Research
Compounds related to "(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone" have been explored for their pharmacological properties. For instance, derivatives of piperazine and pyridine have been studied for their role as transient receptor potential vanilloid 4 (TRPV4) channel antagonists, showing potential in treating pain (Tsuno et al., 2017).
Antimicrobial Activity
Some derivatives have been synthesized for their antimicrobial properties. For example, novel pyridine derivatives have been explored for their antimicrobial activities, indicating potential applications in developing new antibacterial and antifungal agents (Patel et al., 2011).
Synthetic Methodology
The synthesis of compounds containing piperidine and pyridine rings, similar to the structure , has been an area of interest due to their potential medicinal applications. Efficient synthetic methods for these heterocycles are crucial for advancing research in organic and medicinal chemistry (Zhang et al., 2020).
Molecular Interaction Studies
Studies on related compounds have also focused on their interactions with biological targets, such as cannabinoid receptors. These studies can inform drug design by revealing how structural features influence binding affinity and activity (Shim et al., 2002).
Structural and Theoretical Analysis
The structural characterization of compounds with similar functionalities can provide insights into their potential biological activities. Crystal structure analysis and theoretical computational studies help understand the molecular basis of their pharmacological effects (Karczmarzyk & Malinka, 2008).
Propiedades
IUPAC Name |
[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-10-5-6-14(18-17-10)21-12-4-3-7-19(8-12)15(20)13-9-22-11(2)16-13/h5-6,9,12H,3-4,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZONXJYWFYECMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C3=CSC(=N3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-phenethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2369891.png)





![6-(4-(3-chlorophenyl)piperazine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2369903.png)





